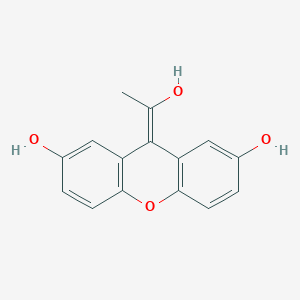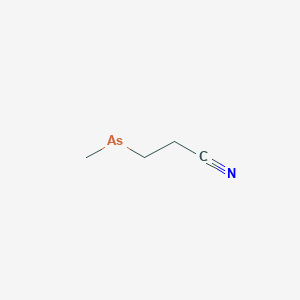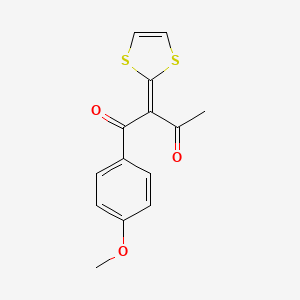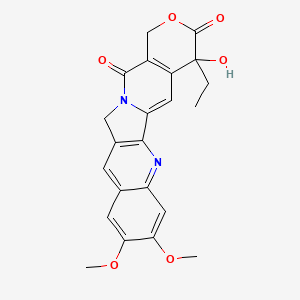
8,9-Dimethoxycamptothecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dimethoxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the bark and stem of the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8,9-Dimethoxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more stable hydroxy acid form.
Substitution: Substitution reactions can occur at the methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy acid forms.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8,9-Dimethoxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives.
Biology: Studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent, especially in targeting topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of 8,9-Dimethoxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Camptothecin: The parent compound from which 8,9-Dimethoxycamptothecin is derived.
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another derivative used in chemotherapy, particularly for colorectal cancer.
Uniqueness: this compound is unique due to its specific modifications at the 8 and 9 positions, which can enhance its solubility and stability compared to camptothecin. These modifications also influence its interaction with topoisomerase I, potentially leading to improved anticancer activity.
Propriétés
Numéro CAS |
104155-88-6 |
|---|---|
Formule moléculaire |
C22H20N2O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
19-ethyl-19-hydroxy-6,7-dimethoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H20N2O6/c1-4-22(27)14-7-16-19-12(9-24(16)20(25)13(14)10-30-21(22)26)5-11-6-17(28-2)18(29-3)8-15(11)23-19/h5-8,27H,4,9-10H2,1-3H3 |
Clé InChI |
IYAQFMAQDYIFSH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
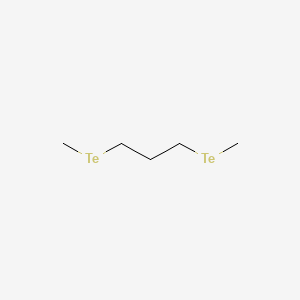
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
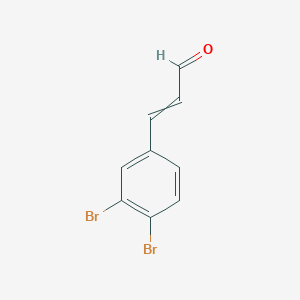
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

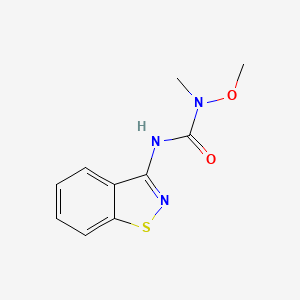
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
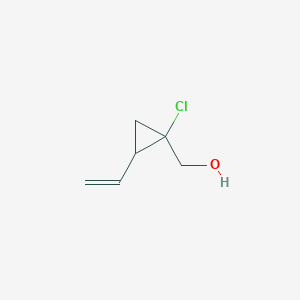
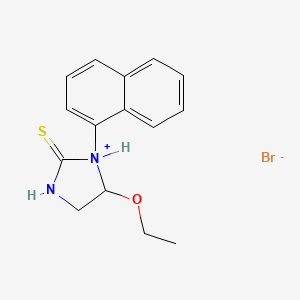
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
